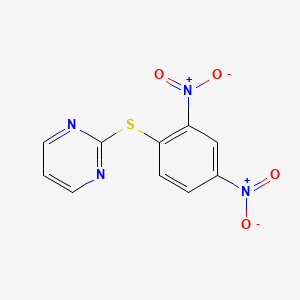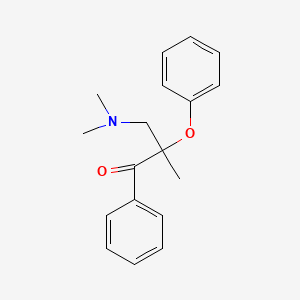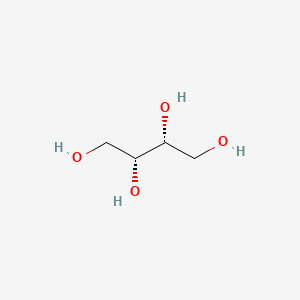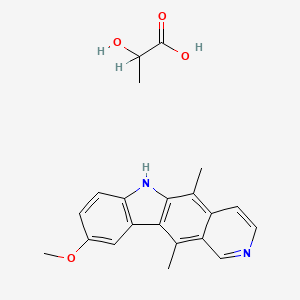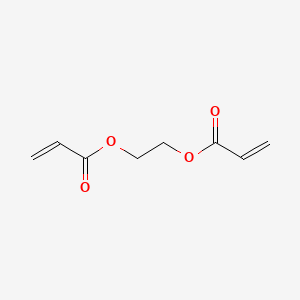
乙二醇二丙烯酸酯
描述
Synthesis Analysis
The synthesis of ethylene glycol diacrylate and related compounds involves various chemical processes, including catalytic and non-catalytic methods, derived from fossil fuels and biomass-based resources. Notable advancements have been made in the sustainable synthesis of ethylene glycol using syngas, showcasing novel methods such as oxidative double carbonylation of ethanol to diethyl oxalate followed by hydrogenation to produce ethylene glycol in a sustainable manner (Satapathy et al., 2018).
Molecular Structure Analysis
The molecular structure of ethylene glycol diacrylate and its derivatives is characterized using various spectroscopic methods. Studies involving the polymerization of ethylene glycol dimethacrylate (EGDM) using eco-catalysts like Algerian clay, and characterizations through FT-IR, NMR, and TGA analyses, have confirmed the structure of synthesized monomers and polymers, highlighting the presence of methacrylate end groups (Haoue et al., 2020).
Chemical Reactions and Properties
Ethylene glycol diacrylate undergoes various chemical reactions, including polymerization and cross-linking, to produce materials with desirable properties. The use of novel catalysts and green chemistry approaches for the synthesis and polymerization of ethylene glycol-based compounds, such as the precision synthesis of multifunctional poly(ethylene glycol)s using enzymatic catalysis, exemplifies the advancements in this field (Puskas et al., 2011).
Physical Properties Analysis
The physical properties of ethylene glycol diacrylate derivatives, such as thermal stability, are crucial for their application in various fields. The thermal stability of synthesized products, as determined by thermogravimetric analysis, is a key factor in their suitability for industrial applications (Haoue et al., 2020).
Chemical Properties Analysis
The chemical properties of ethylene glycol diacrylate, including reactivity and functionality, are essential for understanding its behavior in various chemical processes. The synthesis of heterotelechelic poly(ethylene glycol) macromonomers, which possess a methacryloyl group at one end and an aldehyde group at the other, showcases the functional versatility of ethylene glycol derivatives and their potential for creating complex polymer structures (Nagasaki et al., 1997).
科学研究应用
1. Tissue Engineering
- Application Summary: EGDA is used in the synthesis of bioactive polyurethane–poly (ethylene glycol) diacrylate (PEGDA) hydrogels for tissue engineering applications .
- Methods of Application: A simple method for the synthesis of tunable bioactive PEGDA hydrogels containing photocurable PU is described. These hydrogels may be modified with PEGylated peptides or proteins to impart variable biological functions, and the mechanical properties of the hydrogels can be tuned based on the ratios of PU and PEGDA .
- Results or Outcomes: Studies with human cells revealed that PU–PEG blended hydrogels support cell adhesion and viability when cell adhesion peptides are crosslinked within the hydrogel matrix .
2. Drug Delivery Systems
- Application Summary: EGDA-based hydrogels are used as film media for photoswitchable drugs .
- Methods of Application: Poly (ethylene glycol)-based hydrogels containing a model dye were synthesized by ultraviolet (UV-A) photopolymerization of low-molecular weight macro-monomers .
- Results or Outcomes: The photopolymerization of the materials was strongly limited when the dye was added to the uncured formulation. Consequently, the procedure was adapted to allow for the formation of sufficiently cured gels that are able to capture and later on to release dye molecules in phosphate-buffered saline solution within a few hours .
3. Hydrogel Coatings
- Application Summary: EGDA is used in the synthesis of crosslinked poly(ethylene glycol) diacrylate (XLPEGDA) materials. These materials are potential fouling-resistant coatings for ultrafiltration (UF) membranes .
- Methods of Application: The materials are synthesized via free-radical photopolymerization of poly(ethylene glycol) diacrylate (PEGDA) solutions in water .
- Results or Outcomes: The resulting materials have potential applications as fouling-resistant coatings for ultrafiltration membranes .
4. 3D Printing
- Application Summary: EGDA is used in the 3D printing of robust and biocompatible poly(ethylene glycol)diacrylate/nano-hydroxyapatite composites via continuous liquid interface production .
- Methods of Application: Continuous liquid interface production (CLIP) is applied to construct 3D objects of nano-hydroxyapatite (n-HA) filled polymeric biomaterials with complex architectures .
- Results or Outcomes: The bioactive and osteoconductive n-HA endows the 3D prints of poly(ethyleneglycol)diacrylate (PEGDA) composites with a high compression strength of 6.5 ± 1.4 MPa, about 342% improvement over neat PEGDA .
5. Photodynamic Therapy
- Application Summary: EGDA-based hydrogels are suitable for the loading and excitation of photoactive molecules. These can be uptaken by and released from the polymer matrix. Therefore, such materials may find applications in photodynamic therapy .
- Methods of Application: Poly(ethylene glycol)-based hydrogels containing a model dye were synthesized by ultraviolet (UV-A) photopolymerization of low-molecular weight macro-monomers .
- Results or Outcomes: The hydrogels are able to capture and later on to release dye molecules in phosphate-buffered saline solution within a few hours .
6. Bio-sourced Liquid Resins
- Application Summary: EGDA is used in the synthesis of bio-sourced liquid resins and their photopolymerization .
- Methods of Application: The photopolymerization process of three diallyl ester monomers, derived from succinic acid, D, L -malic acid and L - (+)-tartaric acid (natural acids), with poly(ethylene glycol) diacrylate is reported .
- Results or Outcomes: The successful photopolymerization process of these bio-sourced liquid resins with EGDA is demonstrated .
7. Iongel Membranes for CO2 Separation
- Application Summary: EGDA is used in the synthesis of iongel membranes reinforced with nanoclays for CO2 separation .
- Methods of Application: The iongels were prepared by a simple one-pot method using ultraviolet (UV) initiated polymerization of poly(ethylene glycol) diacrylate (PEGDA) and characterized by several techniques to assess their physico-chemical properties .
- Results or Outcomes: The thermal stability of the iongels was influenced by the addition of higher MMT contents (>5 wt%). It was possible to improve both puncture strength and elongation at break with MMT contents up to 1 wt% .
8. UV-Reactive Electrospinning
- Application Summary: EGDA is used in the development of UV-reactive electrospinning method .
- Methods of Application: A new area of research into reactive electrospinning is investigating methods of electrospinning that rely on in situ crosslinking rather than solvent evaporation to stabilize fibers .
- Results or Outcomes: These techniques can potentially reduce the waste of excess solvents and make it easier to electrospin water soluble polymers .
属性
IUPAC Name |
2-prop-2-enoyloxyethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-3-7(9)11-5-6-12-8(10)4-2/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDUQBURMYMBIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28158-16-9, 57636-10-9, 26570-48-9 | |
| Record name | Ethylene glycol diacrylate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28158-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Polyethylene glycol diacrylate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57636-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Polyethylene glycol diacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26570-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9044615 | |
| Record name | Ethylene acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylene glycol diacrylate | |
CAS RN |
2274-11-5, 26570-48-9 | |
| Record name | Ethylene acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2274-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene glycol diacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002274115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylene diacrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 1,1'-(1,2-ethanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethylene acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-ethanediyl diacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.171 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxo-2-propen-1-yl)-ω-[(1-oxo-2-propen-1-yl)oxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLENE GLYCOL DIACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42Q902RIYE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



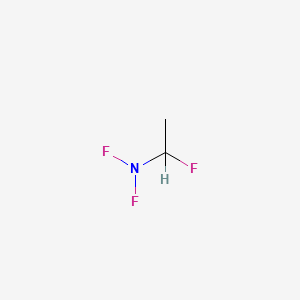
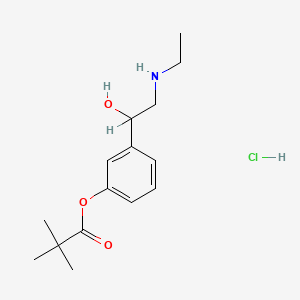
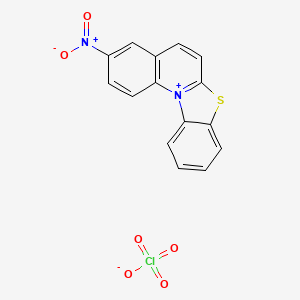
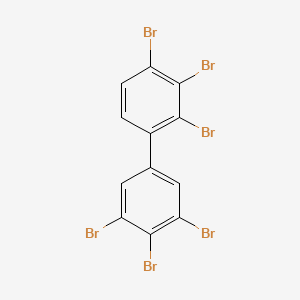
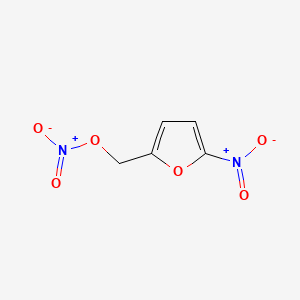
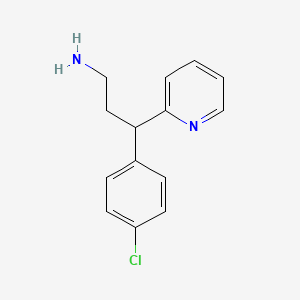
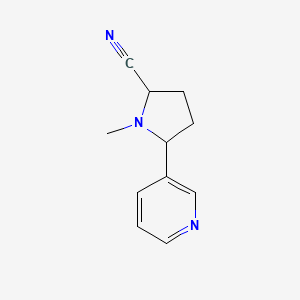
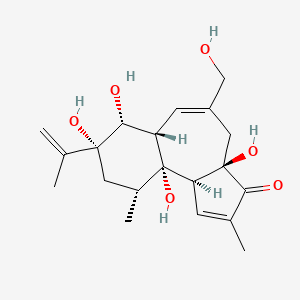
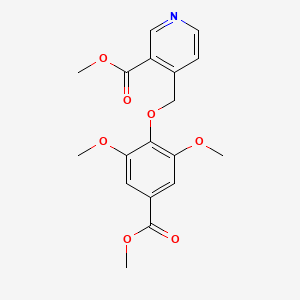
![9-Amino-12-(2-amino-1-hydroxy-2-oxoethyl)-4-methoxy-10,13-dioxo-2-oxa-11,14-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-15-carboxylic acid](/img/structure/B1195320.png)
